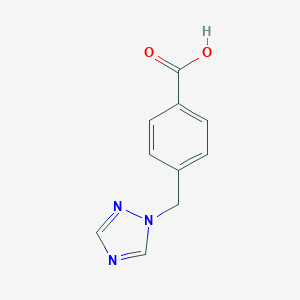

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Description

Properties

IUPAC Name |

4-(1,2,4-triazol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXUEFGFCMIONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390254 | |

| Record name | 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160388-54-5 | |

| Record name | 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160388-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

An In-Depth Technical Guide to the Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Authored by a Senior Application Scientist

Introduction: The Significance of the Triazole-Benzoic Acid Scaffold

This compound is a molecule of significant interest in medicinal chemistry and drug development. It belongs to a class of compounds that integrate the 1,2,4-triazole ring, a privileged scaffold known for a wide array of biological activities, with a benzoic acid moiety, a common pharmacophore that can enhance solubility and provide a key interaction point with biological targets. The structural motif is closely related to crucial pharmaceutical intermediates, such as 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a key precursor in the synthesis of Letrozole.[1][2] Letrozole is a potent non-steroidal aromatase inhibitor used in the treatment of hormone-dependent breast cancer in postmenopausal women.[1][3]

The synthesis of derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid has also been explored for the development of novel anticancer agents.[4][5] This underscores the importance of developing robust and well-characterized synthetic routes to this core structure. This guide provides a detailed, scientifically-grounded methodology for the , intended for researchers, scientists, and professionals in drug development.

Synthetic Strategy: A Two-Step Approach

The most logical and widely adopted strategy for the involves a two-step sequence starting from commercially available materials. This approach is designed for efficiency, regioselectivity, and scalability.

-

N-Alkylation of 1,2,4-Triazole: The first and most critical step is the regioselective alkylation of the 1,2,4-triazole ring with a suitable electrophile, namely methyl 4-(bromomethyl)benzoate. This reaction establishes the crucial C-N bond.

-

Ester Hydrolysis: The second step involves the saponification (base-catalyzed hydrolysis) of the methyl ester to the corresponding carboxylic acid.

This strategy is advantageous as it utilizes a stable and readily prepared intermediate, methyl 4-(1H-1,2,4-triazol-1-ylmethyl)benzoate, which can be purified before the final hydrolysis step, ensuring the high purity of the final product.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Methyl 4-(1H-1,2,4-triazol-1-ylmethyl)benzoate

Mechanistic Considerations: The Challenge of Regioselectivity

The alkylation of 1,2,4-triazole is a critical step where control of regioselectivity is paramount. 1,2,4-Triazole is an asymmetric heterocycle with two potential nucleophilic nitrogen atoms (N1 and N4) that can be alkylated. This typically results in a mixture of 1-substituted and 4-substituted isomers.[6] For applications related to aromatase inhibitors like Letrozole, the 1-substituted isomer is the desired product, as it is crucial for biological activity.[1]

The regioselectivity of the alkylation is influenced by several factors:

-

The Nature of the Base and Counter-ion: Using a strong base like sodium hydride (NaH) to deprotonate the triazole in an aprotic polar solvent like N,N-dimethylformamide (DMF) generates the sodium salt of 1,2,4-triazole. This approach has been shown to favor the formation of the N1-alkylated product.[7] The use of alkali metal salts, in general, enhances the selectivity for the N1 isomer.[8]

-

Solvent: Aprotic polar solvents like DMF are preferred as they effectively solvate the cation of the triazole salt, leaving the anion more nucleophilic and accessible for reaction.[7]

-

Reaction Temperature: Lowering the reaction temperature, for instance to 10-15°C, can improve selectivity by minimizing the formation of undesired byproducts.[8]

Caption: Competing N1 and N4 alkylation pathways of the 1,2,4-triazole anion.

Detailed Experimental Protocol

This protocol is an optimized method adapted from established procedures for synthesizing Letrozole intermediates, designed to maximize the yield of the desired N1-isomer.[7][8]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1,2,4-Triazole | 69.07 | 3.80 g | 55.0 |

| Sodium Hydride (60% in oil) | 40.00 (as NaH) | 2.20 g | 55.0 |

| Methyl 4-(bromomethyl)benzoate | 229.07 | 11.45 g | 50.0 |

| N,N-Dimethylformamide (DMF) | - | 150 mL | - |

| Dichloromethane (DCM) | - | 200 mL | - |

| Deionized Water | - | 200 mL | - |

| Isopropanol | - | 50 mL | - |

Procedure:

-

Preparation of 1,2,4-Triazole Sodium Salt:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1,2,4-triazole (3.80 g, 55.0 mmol) and anhydrous DMF (50 mL).

-

Stir the mixture at room temperature (20-25°C) until the triazole is fully dissolved.

-

Cool the solution to 0-5°C using an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 2.20 g, 55.0 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform this step in a fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium salt.

-

-

Alkylation Reaction:

-

In a separate beaker, dissolve methyl 4-(bromomethyl)benzoate (11.45 g, 50.0 mmol) in anhydrous DMF (100 mL).

-

Cool the flask containing the triazole salt solution to 10°C.

-

Add the solution of methyl 4-(bromomethyl)benzoate dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature between 10-15°C.[8]

-

After the addition is complete, stir the reaction mixture at 10-15°C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Isolation:

-

Once the reaction is complete, carefully quench the reaction by slowly adding deionized water (200 mL) while keeping the flask in an ice bath to manage any exotherm.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain a crude solid.

-

-

Purification:

-

Crystallize the crude product from isopropanol to obtain pure methyl 4-(1H-1,2,4-triazol-1-ylmethyl)benzoate as a white solid.[7]

-

Filter the crystals, wash with cold isopropanol, and dry under vacuum.

-

Part 2: Hydrolysis to this compound

Mechanistic Considerations: Saponification

The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved through saponification, a base-catalyzed hydrolysis. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide ion as a leaving group.[9] An acidic workup is required in the final step to protonate the carboxylate salt and yield the desired carboxylic acid.[10][11]

Detailed Experimental Protocol

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |

| Methyl 4-(1H-1,2,4-triazol-1-ylmethyl)benzoate | 217.22 | 8.69 g | 40.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 2.40 g | 60.0 |

| Methanol (MeOH) | - | 80 mL | - |

| Deionized Water | - | 80 mL | - |

| Concentrated Hydrochloric Acid (HCl) | - | As needed | - |

Procedure:

-

Saponification Reaction:

-

In a 250 mL round-bottom flask, suspend methyl 4-(1H-1,2,4-triazol-1-ylmethyl)benzoate (8.69 g, 40.0 mmol) in a mixture of methanol (80 mL) and deionized water (80 mL).

-

Add sodium hydroxide (2.40 g, 60.0 mmol) to the suspension.

-

Heat the mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.[10] The suspension should become a clear solution as the reaction proceeds.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the solution to a pH of approximately 3-4. A white precipitate of the carboxylic acid will form.

-

Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.

-

Dry the product under vacuum at 50-60°C to a constant weight to yield this compound as a white to off-white solid.

-

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the triazole protons (typically two singlets), the methylene bridge protons (a singlet), and the aromatic protons of the benzoic acid ring (two doublets). The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR will confirm the presence of all unique carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, the methylene carbon, and the triazole carbons.

-

Mass Spectrometry (MS): ESI-MS should show the molecular ion peak corresponding to the calculated mass of the product (C10H9N3O2, M.W. 203.20 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will show a broad O-H stretch for the carboxylic acid, a C=O stretch, and characteristic peaks for the aromatic and triazole rings.

Conclusion

This guide outlines a reliable and well-documented two-step synthesis for this compound. The key to a successful synthesis lies in the careful control of the regioselective N-alkylation of 1,2,4-triazole, followed by a straightforward ester hydrolysis. By adhering to the principles and protocols described, researchers can confidently produce this valuable chemical building block for further investigation in pharmaceutical and materials science applications.

References

- BenchChem. (2025). Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Application Notes and Protocols.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Letrozole: Understanding 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile.

- Google Patents. (2009). US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4....

- Google Patents. (2005). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

- Justia Patents. (2012). Process for preparation of letrozole and its intermediates.

- El-Sayed, M. A. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065-19074.

- RSC Publishing. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.

- ResearchGate. (2019). Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.

- ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole.

- Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.

- Quora. (2021). Can methyl benzoate be hydrolyzed?.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]

- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. quora.com [quora.com]

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic Acid

Executive Summary

This compound is a heterocyclic compound of significant interest in the pharmaceutical and medicinal chemistry sectors. Its molecular architecture, featuring a benzoic acid moiety linked to a 1,2,4-triazole ring via a methylene bridge, makes it a versatile building block. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications. Primarily, it is recognized as a direct precursor to its corresponding nitrile, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, which is a critical intermediate in the industrial synthesis of Letrozole, a potent non-steroidal aromatase inhibitor for treating hormone-dependent breast cancer.[1][2][3] Furthermore, the core structure of this compound serves as a valuable scaffold for the development of novel therapeutic agents, with numerous derivatives exhibiting promising anticancer and antioxidant activities.[4][5][6][7] This document details its physicochemical properties, provides validated synthesis protocols, discusses analytical characterization methods, and explores its biological significance, targeting researchers and professionals in drug development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The molecule's structure combines the acidic functionality of a carboxylic acid with the unique electronic and hydrogen-bonding capabilities of the 1,2,4-triazole ring. This combination influences its solubility, crystal packing, and biological interactions.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-(1,2,4-triazol-1-ylmethyl)benzoic acid | [8] |

| CAS Number | 160388-54-5 | [8][9] |

| Molecular Formula | C₁₀H₉N₃O₂ | [8][10] |

| Molecular Weight | 203.20 g/mol | [8] |

| Appearance | White to off-white crystalline solid | Inferred |

| Canonical SMILES | C1=CC(=CC=C1CN2C=NC=N2)C(=O)O | [8] |

| InChIKey | DJXUEFGFCMIONN-UHFFFAOYSA-N | [8] |

Structural Visualization

The structural arrangement is key to its function, particularly in its role as a precursor and pharmacophore.

To maintain accuracy, the chemical structure is represented by an image from a verified source.

Caption: 2D structure of the title compound.

Synthesis and Purification

The synthesis of this compound is typically achieved via a two-step process starting from commercially available materials. The primary challenge lies in achieving high regioselectivity in the first step to ensure the triazole ring is attached via the N1 position, which is critical for the biological activity of its downstream products like Letrozole.[1]

Step 1: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (Intermediate)

The foundational step is the nucleophilic substitution reaction between an alkali metal salt of 1,2,4-triazole and an α-halo-4-tolunitrile.[1][11] The choice of solvent and base is crucial to maximize the yield of the desired N1-substituted isomer over the N4-isomer. Using the sodium salt of 1,2,4-triazole in a polar aprotic solvent like dimethylformamide (DMF) is a proven method to enhance regioselectivity and yield.[1][12]

Experimental Protocol:

-

Preparation of 1,2,4-Triazole Sodium Salt: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), add 1,2,4-triazole to anhydrous DMF. Cool the solution in an ice bath (0-5 °C). Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise while monitoring gas evolution. Stir the mixture at room temperature for 1-2 hours until a clear solution or a fine suspension of the sodium salt is formed.

-

Alkylation Reaction: Cool the prepared sodium salt solution to 10 °C.[12] Dissolve α-bromo-4-tolunitrile in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture, maintaining the temperature between 10-15 °C.[12]

-

Reaction Monitoring: Stir the reaction mixture at 10-15 °C for 2-3 hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting α-bromo-4-tolunitrile is consumed.

-

Work-up and Isolation: Quench the reaction by slowly adding demineralized water. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).[12] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the solid residue by recrystallization from a solvent like diisopropyl ether or an isopropanol/water mixture to yield pure 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.[12]

Caption: Synthetic workflow for the key benzonitrile intermediate.

Step 2: Hydrolysis to this compound

The final step involves the hydrolysis of the nitrile group of the intermediate to a carboxylic acid. This can be achieved under either acidic or basic conditions.[13] Basic hydrolysis is often preferred to avoid potential side reactions with the acid-sensitive triazole ring.

Experimental Protocol:

-

Reaction Setup: Suspend 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

-

Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) and maintain for several hours (4-12 h). Monitor the reaction by TLC or HPLC for the disappearance of the starting nitrile. The reaction progress can also be tracked by observing the cessation of ammonia gas evolution (a byproduct of nitrile hydrolysis).

-

Isolation and Purification: After cooling to room temperature, filter the reaction mixture to remove any insoluble impurities. Carefully acidify the clear filtrate with a mineral acid (e.g., concentrated HCl or H₂SO₄) to a pH of ~3-4. The desired carboxylic acid will precipitate out of the solution.

-

Final Purification: Collect the precipitate by filtration, wash thoroughly with cold demineralized water to remove residual salts, and dry under vacuum to yield the final product, this compound.

Spectroscopic and Analytical Data

Characterization of the final compound relies on standard spectroscopic techniques. While a dedicated public spectrum is not available, data from closely related hybrid molecules provide representative values.[6]

Table 2: Representative Spectroscopic Data

| Technique | Observation |

| ¹H NMR | - -COOH: A broad singlet appearing far downfield, typically > 12 ppm (e.g., ~13.10-13.20 ppm in DMSO-d₆).[6]- Aromatic (Benzoic): Two sets of doublets in the range of 7.60-8.20 ppm, characteristic of a 1,4-disubstituted benzene ring.[6]- Methylene (-CH₂-): A sharp singlet around 5.4-5.8 ppm.- Triazole (-CH=N-): Two singlets in the range of 8.0-9.0 ppm. |

| ¹³C NMR | - -COOH: Signal around 167.0 ppm.[6]- Aromatic (Benzoic): Four signals between 125-145 ppm.- Methylene (-CH₂-): Signal around 50-55 ppm.- Triazole (-CH=N-): Two signals between 140-155 ppm. |

| Mass Spec (MS) | Expected [M+H]⁺ ion at m/z ≈ 204.08, corresponding to the molecular formula C₁₀H₉N₃O₂. |

| Infrared (IR) | - O-H stretch (acid): Broad band from 2500-3300 cm⁻¹.- C=O stretch (acid): Strong absorption around 1700-1725 cm⁻¹.- C=N stretch (triazole): Absorption around 1500-1600 cm⁻¹. |

Biological Significance and Applications in Drug Development

The title compound is not just a synthetic intermediate but also a foundational scaffold in medicinal chemistry, primarily due to the established bioactivity of the 1,2,4-triazole nucleus.

Precursor to Letrozole

The most prominent application of its nitrile precursor is in the synthesis of Letrozole, a third-generation aromatase inhibitor.[1][2] Aromatase is a critical enzyme that catalyzes the final step of estrogen biosynthesis.[1] By inhibiting this enzyme, Letrozole reduces circulating estrogen levels, which is a cornerstone therapy for hormone-receptor-positive breast cancer in postmenopausal women.[1][3] The N1-substitution of the triazole ring is essential for this inhibitory activity.

Caption: From precursor to the mechanism of aromatase inhibition by Letrozole.

Scaffold for Novel Anticancer and Antioxidant Agents

Researchers have utilized 4-(1H-1,2,4-triazol-1-yl)benzoic acid as a starting point to create novel hybrid molecules with potential therapeutic value.

-

Anticancer Activity: A series of hybrids derived from this acid have demonstrated potent cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).[4][6][14] Some of these compounds exhibited IC₅₀ values comparable to or better than the standard chemotherapeutic drug doxorubicin.[4][6] Further studies revealed that these compounds can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death).[4][6]

Table 3: In Vitro Cytotoxicity of Selected 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

| Cell Line | Compound Type | Reported IC₅₀ Range (µM) | Reference Drug (IC₅₀, µM) | Source |

| MCF-7 | Benzoic acid hybrids | 15.6 - 23.9 | Doxorubicin (19.7) | [4][6] |

| HCT-116 | Benzoic acid hybrids | 15.6 - 23.9 | Doxorubicin (22.6) | [4][6] |

-

Antioxidant Properties: Certain derivatives have also been screened for their ability to scavenge free radicals.[7] In DPPH and ABTS assays, some hybrids showed significant antioxidant activity, comparable to standards like butylated hydroxyanisole (BHA), suggesting a potential role in mitigating oxidative stress.[5][7]

Conclusion

This compound is a molecule of dual importance. In the realm of pharmaceutical manufacturing, its nitrile precursor is an indispensable intermediate for the production of the life-saving drug Letrozole. Simultaneously, its core structure provides a fertile ground for medicinal chemists to design and synthesize new molecules with significant therapeutic potential, particularly in oncology. The continued exploration of its derivatives is a promising avenue for the development of more selective and potent anticancer agents. This guide has consolidated the key technical information required by researchers to understand, synthesize, and innovate with this valuable chemical entity.

References

- US Patent US20050209294A1. Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

- Naarini Molbio Pharma. 4-(1h-1,2,4-triazol-1-ylmethyl)benzonitrile. [Link]

- US Patent US20090270633A1. Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4.

- Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances. [Link]

- Justia Patents.

- Al-Salahi, R., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules. [Link]

- PubChem. This compound. [Link]

- Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.

- Al-Salahi, R., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. MDPI. [Link]

- PubChem. Benzoic acid, 4-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester. [Link]

- ResearchGate. Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [Link]

- ChemSrc. This compound Price. [Link]

- PubChem. 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid. [Link]

- Al-Majid, A. M., et al. (2019). 4-(4-(((1H-Benzo[d][1][2][12]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline as a Potential Inhibitor of Acetylcholinesterase: Synthesis, In Vitro, and In Silico Studies. MDPI. [Link]

- Royal Society of Chemistry.

- Ishak, D. H. A., et al. (2011). 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid.

- ResearchGate. (PDF) 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. [Link]

- Pharmaffiliates. 4-((4-Cyanophenyl)(1H-1,2,4-triazol-1-yl)methyl)benzoic Acid. [Link]

- Al-Obaidi, H., & Al-Masoudi, N. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. [Link]

- Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

- Ak, S., et al. (2021).

- Xu, Y., et al. (2010).

- Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]

- Jain, N. F., & Masse, C. E. (2005).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Naarini Molbio Pharma [naarini.com]

- 3. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]

- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C10H9N3O2 | CID 3159714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 10. This compound Price at Chemsrc [m.chemsrc.com]

- 11. patents.justia.com [patents.justia.com]

- 12. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intersection of chemical synthesis and structural biology provides the foundational blueprint for modern drug discovery. Understanding the precise three-dimensional arrangement of atoms within a molecule is not merely an academic exercise; it is a critical determinant of its physical, chemical, and ultimately, its pharmacological properties. This guide is dedicated to a molecule of significant interest in medicinal chemistry: 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid. The presence of the 1,2,4-triazole ring, a privileged scaffold in numerous therapeutic agents, coupled with the benzoic acid moiety, imbues this compound with a rich potential for diverse molecular interactions.[1][2][3][4][5] This document, authored from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical exploration of its crystal structure, offering insights into the experimental methodologies for its characterization and the implications of its solid-state architecture for drug development.

Introduction: The Significance of this compound

This compound (Figure 1) is a heterocyclic compound that has garnered attention within the pharmaceutical sciences. The 1,2,4-triazole heterocycle is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding and exhibiting metabolic stability, making it a frequent component of drugs targeting a wide array of diseases, including fungal infections and cancer.[1][2][3][4] The benzoic acid group, on the other hand, offers a site for salt formation, modulation of solubility, and can act as a key interaction point with biological targets.

The solid-state structure, or crystal lattice, dictates crucial pharmaceutical properties such as solubility, dissolution rate, stability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's efficacy and safety.[6][7][8][9][10] Therefore, a thorough understanding of the crystal structure of this compound is paramount for its development as a potential therapeutic agent or as a scaffold for new drug entities.

Figure 1: Chemical Structure of this compound

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process, commencing with the bromination of a suitable precursor followed by nucleophilic substitution with 1,2,4-triazole.

Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate

The precursor, methyl 4-(bromomethyl)benzoate, is commonly synthesized from methyl p-toluate via a radical bromination reaction.[2][3] N-Bromosuccinimide (NBS) is a preferred brominating agent for this benzylic halogenation, with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide used to initiate the reaction.[2][4]

Diagram 1: Synthesis of Methyl 4-(bromomethyl)benzoate

Experimental Protocol: Synthesis of Methyl 4-(bromomethyl)benzoate

-

To a solution of methyl 4-methylbenzoate in a suitable solvent such as carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).[2][4]

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure methyl 4-(bromomethyl)benzoate.

Step 2: Synthesis of this compound

The final compound is synthesized by the nucleophilic substitution of the bromide in methyl 4-(bromomethyl)benzoate with the sodium salt of 1,2,4-triazole. This is followed by hydrolysis of the methyl ester to the carboxylic acid.

Diagram 2: Synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

-

Prepare the sodium salt of 1,2,4-triazole by reacting it with a strong base like sodium hydride in an anhydrous aprotic solvent (e.g., dimethylformamide - DMF).

-

Add a solution of methyl 4-(bromomethyl)benzoate to the triazole salt solution at a controlled temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup to isolate the crude methyl 4-(1H-1,2,4-triazol-1-ylmethyl)benzoate.

-

Hydrolyze the ester by heating with an aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).

-

Acidify the reaction mixture to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry to yield this compound.

Crystal Growth for Single-Crystal X-ray Diffraction

The growth of diffraction-quality single crystals is often the most challenging step in structure elucidation. For small organic molecules like this compound, several common techniques can be employed.[8][9][11][12][13][14][15]

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical; it should be one in which the compound is moderately soluble.[12]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[8][11]

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.[8]

For this compound, a suitable solvent system for recrystallization to obtain single crystals would likely involve polar solvents that can engage in hydrogen bonding, such as ethanol, methanol, or mixtures with water.

Structural Characterization Techniques

A multi-technique approach is essential for the comprehensive characterization of a crystalline solid.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystal. The technique involves irradiating a single crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced. Analysis of the positions and intensities of the diffracted beams allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom within the asymmetric unit.

Experimental Workflow for SC-XRD

Diagram 3: Single-Crystal X-ray Diffraction Workflow

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for the characterization of bulk crystalline materials. It is particularly useful for phase identification, assessing sample purity, and studying polymorphism.[16][17] In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffracted intensity is measured as a function of the diffraction angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline phase(s) present. For pharmaceutical applications, PXRD is crucial for quality control and ensuring batch-to-batch consistency of an active pharmaceutical ingredient (API).[13][16][17]

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential thermal analysis techniques for characterizing the solid-state properties of a material.[7][10][17][18][19][20]

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and to study polymorphic transformations.[6][7][8][9][10]

-

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to study decomposition processes.[17][20][21][22]

For this compound, DSC would reveal its melting point and any solid-solid phase transitions, while TGA would indicate the temperature at which it begins to decompose.

Spectroscopic Analysis: FTIR and NMR

-

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For the title compound, characteristic peaks for the carboxylic acid O-H and C=O stretching, as well as vibrations associated with the aromatic and triazole rings, would be expected.[23][24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure and chemical environment of atoms. 1H and 13C NMR spectra would confirm the connectivity of the molecule and the number of unique protons and carbons, respectively.[25]

In-depth Analysis of the Crystal Structure of this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction and the data deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 653005. The following analysis is based on the information available from this crystallographic study.

Table 1: Crystallographic Data and Structure Refinement Details

| Parameter | Value |

| CCDC Deposition No. | 653005 |

| Empirical formula | C10H9N3O2 |

| Formula weight | 203.20 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | Data to be obtained |

| b (Å) | Data to be obtained |

| c (Å) | Data to be obtained |

| α (°) | 90 |

| β (°) | Data to be obtained |

| γ (°) | 90 |

| Volume (Å3) | Data to be obtained |

| Z | 4 |

| Calculated density (g/cm3) | Data to be obtained |

| Radiation type | Data to be obtained |

| Temperature (K) | Data to be obtained |

| Final R indices [I > 2σ(I)] | Data to be obtained |

(Note: Specific numerical values for unit cell parameters and refinement statistics are pending retrieval of the full crystallographic information file (CIF).)

Molecular Conformation

In the crystalline state, the molecule adopts a specific conformation. The dihedral angle between the plane of the benzoic acid ring and the triazole ring is a key conformational parameter. This angle is influenced by the steric hindrance and electronic interactions between the two ring systems. The methylene bridge provides flexibility, allowing the two aromatic moieties to orient themselves in an energetically favorable manner.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). A common and highly stable motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds.

The nitrogen atoms of the 1,2,4-triazole ring are also potential hydrogen bond acceptors. It is highly probable that C-H···N or C-H···O interactions also play a role in stabilizing the crystal lattice. The interplay of these various hydrogen bonds dictates the overall three-dimensional architecture of the crystal.

Sources

- 1. isres.org [isres.org]

- 2. Page loading... [guidechem.com]

- 3. innospk.com [innospk.com]

- 4. Ethyl 4-(bromomethyl)benzoate synthesis - chemicalbook [chemicalbook.com]

- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thermalsupport.com [thermalsupport.com]

- 7. tainstruments.com [tainstruments.com]

- 8. perkinelmer.com.ar [perkinelmer.com.ar]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. h-and-m-analytical.com [h-and-m-analytical.com]

- 11. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. westfield.ma.edu [westfield.ma.edu]

- 14. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. jocpr.com [jocpr.com]

- 18. researchgate.net [researchgate.net]

- 19. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 20. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]

- 24. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 25. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic Guide to 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid: Structure, Characterization, and Analysis

This technical guide provides an in-depth spectroscopic analysis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key structural motif, its unambiguous characterization is paramount for quality control, metabolic studies, and the rational design of new therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its spectroscopic properties through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a practical and field-proven perspective.

Introduction

This compound integrates a pharmacologically significant 1,2,4-triazole ring with a benzoic acid moiety via a methylene bridge. The triazole ring is a critical component in numerous antifungal and anticancer agents, often acting as a key coordinating group for metal-containing enzymes. The benzoic acid group, in turn, provides a handle for further chemical modification and can influence the pharmacokinetic properties of a drug candidate. Given the therapeutic potential of molecules containing these fragments, a thorough understanding of their structural and electronic properties is essential. This guide will systematically dissect the spectroscopic signature of this compound, providing a foundational reference for its identification and characterization.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound give rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecular structure with atom numbering that will be referenced throughout this guide for spectral assignments.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its identity and purity.

A. ¹H NMR Spectroscopy

Rationale for Experimental Conditions: A standard ¹H NMR experiment is typically performed in a deuterated solvent such as DMSO-d₆ or CDCl₃ at a high magnetic field strength (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and the acidic proton of the carboxyl group is readily observable.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a 2-second relaxation delay, and 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

Interpretation of the ¹H NMR Spectrum: The spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzoic acid ring, the methylene bridge protons, and the protons of the triazole ring, as well as the acidic proton of the carboxyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| COOH | ~13.15 | Broad Singlet | 1H | - |

| H-C9, H-C10 (Triazole) | 8.0 - 8.5 | Singlets | 2H | - |

| H-C5, H-C6 (Aromatic) | ~7.95 | Doublet | 2H | ~8.0 |

| H-C2, H-C4 (Aromatic) | ~7.45 | Doublet | 2H | ~8.0 |

| CH₂ (Methylene) | ~5.50 | Singlet | 2H | - |

In-depth Analysis:

-

The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (~13.15 ppm) due to strong deshielding and hydrogen bonding.[1]

-

The two protons on the 1,2,4-triazole ring are chemically distinct and are expected to appear as sharp singlets in the region of 8.0-8.5 ppm.

-

The protons on the para-substituted benzene ring will appear as a classic AA'BB' system, which at lower field strengths can be approximated as two doublets. The protons ortho to the electron-withdrawing carboxylic acid group (H-C5, H-C6) will be deshielded and appear further downfield (~7.95 ppm) compared to the protons ortho to the methylene group (H-C2, H-C4) at ~7.45 ppm.

-

The methylene protons (-CH₂-) are adjacent to the electronegative triazole ring and the aromatic ring, resulting in a deshielded singlet at approximately 5.50 ppm.

B. ¹³C NMR Spectroscopy

Rationale for Experimental Conditions: A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to a series of singlets, with each unique carbon atom producing a distinct signal. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz spectrometer. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typically required due to the lower natural abundance of ¹³C and longer relaxation times.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent peak (DMSO-d₆ at 39.52 ppm) is used for referencing.

Interpretation of the ¹³C NMR Spectrum: The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the carbons of the triazole ring.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~167.0 |

| C9, C10 (Triazole) | 145.0 - 152.0 |

| C3 (Aromatic) | ~142.0 |

| C1 (Aromatic) | ~131.0 |

| C5, C6 (Aromatic) | ~130.0 |

| C2, C4 (Aromatic) | ~128.0 |

| CH₂ (Methylene) | ~52.0 |

In-depth Analysis:

-

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at approximately 167.0 ppm.[1]

-

The carbons of the triazole ring are also significantly deshielded due to the presence of electronegative nitrogen atoms.

-

The quaternary carbons of the benzene ring (C1 and C3) can be distinguished from the protonated carbons. C3, being attached to the electron-donating methylene group, will be more shielded than C1, which is adjacent to the electron-withdrawing carboxyl group.

-

The methylene bridge carbon will appear at a characteristic chemical shift of around 52.0 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol:

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

Interpretation of the IR Spectrum:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad, Strong |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Methylene) | 2960 - 2850 | Medium |

| C=O stretch (Carboxylic acid) | 1710 - 1680 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium |

| C-N stretch (Triazole) | 1300 - 1200 | Medium |

| O-H bend (Carboxylic acid) | 1440 - 1395 | Medium |

| C-O stretch (Carboxylic acid) | 1320 - 1210 | Strong |

In-depth Analysis:

-

A very broad and strong absorption band from 3300 to 2500 cm⁻¹ is the hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.

-

A strong, sharp peak between 1710 and 1680 cm⁻¹ is characteristic of the C=O stretching of an aromatic carboxylic acid.

-

The aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region.

-

The C-N and C-O stretching vibrations will be present in the fingerprint region, providing further confirmation of the structure.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Rationale for Experimental Conditions: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, and it is likely to produce a prominent protonated molecular ion [M+H]⁺.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Data Acquisition: Infuse the sample into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire the spectrum in positive ion mode.

-

Tandem MS (MS/MS): Perform MS/MS analysis on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

Interpretation of the Mass Spectrum:

-

Molecular Ion: The expected exact mass of C₁₀H₉N₃O₂ is 203.0695. In ESI-MS, the protonated molecule [M+H]⁺ will be observed at m/z 204.0773.

-

Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion is expected to proceed through several key pathways.

Caption: Plausible ESI-MS fragmentation pathway for this compound.

In-depth Analysis of Fragmentation:

-

Loss of water (H₂O) from the carboxylic acid group can lead to a fragment at m/z 186.

-

Decarboxylation (loss of COOH) is a common fragmentation pathway for benzoic acid derivatives, resulting in a fragment at m/z 159.

-

Cleavage of the methylene-triazole bond can lead to the formation of a tropylium ion at m/z 91 or a related benzylic cation.

-

Fragmentation of the triazole ring can result in the loss of N₂ or HCN.

IV. UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or methanol.

-

Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Interpretation of the UV-Vis Spectrum:

-

The spectrum is expected to show strong absorption bands characteristic of the aromatic and heterocyclic systems.

-

An intense absorption band (π → π* transition) is expected around 230-260 nm due to the conjugated system of the benzoic acid moiety and the triazole ring.

-

A weaker absorption band (n → π* transition) may be observed at a longer wavelength, associated with the non-bonding electrons on the nitrogen and oxygen atoms.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its identification, characterization, and quality assessment. By combining the insights from ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can confidently confirm the structure and purity of this important chemical entity. The detailed protocols and interpretations serve as a practical reference for scientists engaged in the synthesis, analysis, and application of triazole-based compounds in drug discovery and development.

References

- PubChem. This compound.

- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing. [Link][3]

- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC - NIH. [Link][1]

- Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in medicinal chemistry. We will delve into its structural characteristics, synthesis, physicochemical properties, and biological relevance, offering insights grounded in established scientific principles and experimental data. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's potential as a scaffold in modern pharmacology.

Introduction: The Prominence of the Triazole Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among these, the five-membered triazole ring, composed of two carbon and three nitrogen atoms, is a particularly "privileged scaffold" in drug design.[1] Its remarkable stability, low toxicity, and capacity for diverse non-covalent interactions allow it to bind effectively with various biological enzymes and receptors.[2][3] This versatility has led to the development of numerous triazole-containing drugs with a wide spectrum of activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[4][5]

The molecule this compound serves as an exemplary case study. It combines the pharmacologically active 1,2,4-triazole moiety with a benzoic acid group, connected by a methylene linker. This specific arrangement offers multiple points for chemical modification, making it an attractive platform for developing new therapeutic agents. Recent studies have highlighted the potential of its derivatives as potent anticancer and antioxidant agents, underscoring the importance of a detailed structural and functional understanding.[6][7]

Molecular Architecture and Physicochemical Profile

The structural foundation of this compound dictates its chemical behavior and biological function. The molecule consists of a central benzene ring substituted at the 1 and 4 positions. A carboxylic acid group at one end provides a site for hydrogen bonding and salt formation, while a methylene-linked 1,2,4-triazole ring at the other end introduces a polar, aromatic heterocyclic system capable of various intermolecular interactions.

Key Structural Features

-

1,2,4-Triazole Ring: This electron-rich aromatic system is a key pharmacophore. The nitrogen atoms act as hydrogen bond acceptors, and the ring can participate in π-π stacking interactions with biological macromolecules.[4] Its presence is crucial for the biological activities observed in many triazole-based drugs.[8]

-

Benzoic Acid Moiety: The carboxyl group (-COOH) is a classic bioisostere for various functional groups. It is ionizable at physiological pH, which can significantly influence the molecule's solubility, membrane permeability, and binding characteristics.

-

Methylene Linker (-CH₂-): This flexible linker provides rotational freedom, allowing the triazole and benzoic acid moieties to adopt optimal orientations for binding to a target receptor.

Physicochemical Data Summary

A summary of the key computed and identifying properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | 4-(1,2,4-triazol-1-ylmethyl)benzoic acid | [9] |

| Molecular Formula | C₁₀H₉N₃O₂ | [9][10] |

| Molecular Weight | 203.20 g/mol | [9] |

| CAS Number | 160388-54-5 | [9][11] |

| Canonical SMILES | C1=CC(=CC=C1CN2C=NC=N2)C(=O)O | [9] |

| InChI Key | DJXUEFGFCMIONN-UHFFFAOYSA-N | [9][10] |

| Appearance | Solid | [10] |

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through a straightforward nucleophilic substitution reaction followed by hydrolysis. This process is efficient and allows for the generation of various derivatives by modifying the starting materials.

Synthetic Workflow

The logical flow for the synthesis begins with readily available commercial starting materials and proceeds through two main steps. The rationale is to first couple the core fragments and then deprotect the carboxylic acid, which is a standard strategy in organic synthesis to prevent unwanted side reactions with the acidic proton.

Caption: Synthetic workflow for the target compound.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a reliable method for synthesizing the title compound.

Step 1: Synthesis of Methyl 4-(1H-1,2,4-triazol-1-ylmethyl)benzoate

-

To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) in one portion.

-

Stir the resulting suspension at room temperature for 30 minutes to form the triazolide anion.

-

Add a solution of methyl 4-(bromomethyl)benzoate (1.1 eq) in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester intermediate.[12]

Step 2: Hydrolysis to this compound

-

Dissolve the crude methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at 60°C for 4-6 hours.

-

After cooling to room temperature, acidify the mixture to pH 3-4 with dilute hydrochloric acid (HCl).

-

The resulting precipitate is the desired product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Characterization

Structural confirmation relies on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals: two doublets in the aromatic region (around 7.5-8.1 ppm) corresponding to the para-substituted benzene ring, a singlet for the methylene protons (-CH₂-) around 5.4 ppm, and two singlets in the downfield region (around 8.0 and 8.5 ppm) for the two distinct protons on the triazole ring. A broad singlet for the carboxylic acid proton will appear far downfield (>12 ppm).

-

¹³C NMR: The carbon spectrum would confirm the presence of all 10 carbon atoms, including the carboxyl carbon (~167 ppm), the carbons of the benzene ring, the methylene carbon (~50-55 ppm), and the two distinct carbons of the triazole ring (~145 and 152 ppm).

-

Mass Spectrometry (MS): High-resolution mass spectrometry would show the molecular ion peak corresponding to the exact mass of the compound (C₁₀H₉N₃O₂), which is calculated to be 203.0695.[9]

Biological Activity and Therapeutic Potential

While this compound itself is primarily a scaffold, its derivatives have demonstrated significant biological activities, particularly as anticancer agents.[6][13] This underscores the value of this core structure as a platform for medicinal chemistry exploration.

Anticancer Activity

A study by Al-Abdullah et al. (2019) synthesized a series of hybrids based on the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold.[13] Several of these compounds exhibited potent cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.[13][14]

| Compound ID (from source) | Modification on Triazole Ring | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 | Source |

| 2 | Isothiocyanate | 18.7 | 25.7 | [13] |

| 5 | 2-hydroxy-5-nitrobenzylidene | 17.5 | 24.8 | [13] |

| 14 | 4-nitrobenzylidene | 15.6 | 23.9 | [13] |

| 15 | 2,4-dinitrobenzylidene | 16.9 | 24.5 | [13] |

| Doxorubicin (Ref.) | - | 19.7 | 22.6 | [13] |

Notably, the most potent compounds showed IC₅₀ values comparable to or better than the reference drug doxorubicin against the MCF-7 cell line.[13] Further investigation revealed that these compounds induce apoptosis in cancer cells, a key mechanism for effective anticancer agents.[6][13]

Structure-Activity Relationship (SAR)

The data suggests that modifications to the triazole ring are critical for cytotoxic activity. The introduction of electron-withdrawing groups and moieties capable of forming additional interactions, such as isothiocyanate and nitrobenzylidene groups, appears to enhance potency.[13] This provides a clear path for rational drug design.

Caption: Simplified Structure-Activity Relationship (SAR).

Antioxidant Properties

In addition to anticancer effects, hybrids of this molecule have been screened for their antioxidant activity. Certain derivatives demonstrated significant free radical scavenging capabilities when tested using DPPH and ABTS assays, with activities comparable to standard antioxidants like butylated hydroxyanisole (BHA).[7] This dual activity profile is highly desirable in drug development, as oxidative stress is implicated in the pathology of many diseases, including cancer.

Conclusion

This compound is a molecule with a well-defined structure that serves as a highly versatile and valuable scaffold in medicinal chemistry. Its architecture, combining the proven pharmacophore of the 1,2,4-triazole ring with a modifiable benzoic acid moiety, allows for the systematic development of new chemical entities. The demonstrated anticancer and antioxidant activities of its derivatives validate its potential as a cornerstone for the design of novel therapeutics. The synthetic accessibility and clear structure-activity relationships make this compound a compelling subject for further investigation by researchers dedicated to discovering the next generation of targeted therapies.

References

- Triazoles: a privileged scaffold in drug design and novel drug discovery.ScienceDirect.

- Recent Researches in Triazole Compounds as Medicinal Drugs.Ingenta Connect.

- Editorial: Pharmaceutical insights into the triazoles: Recent advances.Frontiers.

- Triazole Compounds: Recent Advances in Medicinal Research.

- Recent Advances in Synthesis and Anticancer Potential of Triazole-Containing Scaffolds.

- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.RSC Publishing.

- An insight on medicinal attributes of 1,2,4-triazoles.PubMed Central.

- Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study.

- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.PubMed Central.

- This compound | C10H9N3O2 | CID 3159714.PubChem.

- Benzoic acid, 4-(1H-1,2,4-triazol-1-ylmethyl)-.CymitQuimica.

- 4-(1H-1,2,3-triazol-1-yl)benzoic acid.PubChem.

- Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.

- (PDF) 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid.

- 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid.CORE.

- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid.PubChem.

- 4-{[1-(1H-1,2,4-triazol-1-yl)acetamido]methyl}benzoic acid Product Description.ChemicalBook.

- Benzoic acid, 4-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester.PubChem.

- 4-(4-(((1H-Benzo[d][1][2][4]triazol-1-yl)oxy)methyl) - MDPI.MDPI.

- 4-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid.CymitQuimica.

- Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links.Journal of University of Anbar for Pure Science.

- 1-{4-[(1H-1,2,4-Triazol-1-yl)methyl]benzyl}.PubMed Central.

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Recent Researches in Triazole Compounds as Medicinal Drugs: Ingenta Connect [ingentaconnect.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]

- 5. Recent Advances in Synthesis and Anticancer Potential of Triazole-Containing Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C10H9N3O2 | CID 3159714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzoic acid, 4-(1H-1,2,4-triazol-1-ylmethyl)- [cymitquimica.com]

- 11. 4-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 12. Benzoic acid, 4-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester | C11H11N3O2 | CID 3164142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

physical characteristics of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

An In-depth Technical Guide to the Physical Characteristics of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Foreword

In the landscape of modern medicinal chemistry and drug development, the meticulous characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a regulatory formality; it is the bedrock of successful therapeutic design. The physical properties of a molecule dictate its behavior from the reaction flask to its final formulation, influencing its stability, solubility, bioavailability, and ultimately, its efficacy and safety. This guide is dedicated to a molecule of significant interest: this compound. As a key intermediate in the synthesis of various bioactive compounds, including non-steroidal aromatase inhibitors like Letrozole, a thorough understanding of its physical characteristics is paramount for researchers and developers.[1][2] This document provides a comprehensive exploration of its fundamental properties, detailed protocols for their characterization, and expert insights into the interpretation of this critical data.

Molecular Identity and Physicochemical Profile

The first step in any rigorous scientific investigation is to establish the unambiguous identity of the subject material. This compound is a heterocyclic compound featuring a benzoic acid moiety linked to a 1,2,4-triazole ring via a methylene bridge.

Caption: 2D Structure of this compound.

This unique arrangement of functional groups—a carboxylic acid capable of hydrogen bonding and acting as a proton donor, and a triazole ring with nitrogen atoms that can act as hydrogen bond acceptors—governs its physical and biological properties.

Table 1: Core Identification and Physicochemical Data

| Parameter | Value | Source(s) |

| CAS Number | 160388-54-5 | [3][4][5][6] |

| Molecular Formula | C₁₀H₉N₃O₂ | [3][5][6][7] |

| Molecular Weight | 203.20 g/mol | [6] |

| IUPAC Name | 4-(1,2,4-triazol-1-ylmethyl)benzoic acid | [6] |

| Appearance | White to off-white solid | [1][7] |

| Melting Point | 227 °C | [5][8] |

| Boiling Point | 456.9 °C at 760 mmHg (Predicted) | [5][8] |

| Solubility | Sparingly soluble in polar organic solvents like methanol; low aqueous solubility anticipated. | Inferred from structure & data on related compounds[1] |

Solid-State Properties: The Foundation of Stability and Formulation

For any compound intended for pharmaceutical use, a comprehensive understanding of its solid state is non-negotiable. Properties such as crystallinity, polymorphism, and particle size directly impact manufacturing processes, chemical stability, and dissolution rates.

2.1. Crystallinity and Polymorphism

The existence of a defined melting point at 227 °C strongly indicates that this compound is a crystalline solid under standard conditions.[5][8] A crystalline structure implies a highly ordered, three-dimensional arrangement of molecules. Data available in the Cambridge Structural Database (CSD), under reference code 653005, confirms a specific crystal structure, providing invaluable atomic-level insights into intermolecular interactions and packing motifs.[6]

However, the ability of a compound to exist in more than one crystalline form—a phenomenon known as polymorphism —is a critical consideration. Different polymorphs of the same molecule can exhibit distinct physical properties, including melting point, solubility, and stability. For 1,2,4-triazole derivatives, polymorphism is a known and significant factor that can influence drug efficacy.[9] Therefore, screening for potential polymorphs is an essential step in early-phase drug development to ensure the selection of the most stable and therapeutically optimal form.

2.2. Workflow for Solid-State Characterization

A robust characterization workflow is essential to identify and control the solid form of the compound. This typically involves a multi-technique approach to gather orthogonal data, ensuring a comprehensive understanding.

Caption: Workflow for Comprehensive Solid-State Characterization.

Core Experimental Protocols

The following protocols are presented as a guide for researchers to characterize the physical properties of this compound. The rationale behind key steps is included to foster a deeper understanding of the methodology.

3.1. Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and identify other thermal events like phase transitions.

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. An endothermic event, like melting, results in a characteristic peak.

-

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid. Rationale: A small, consistent sample mass ensures uniform heat transfer and reproducible results.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at a starting temperature (e.g., 30 °C). Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well above the expected melting point (e.g., 250 °C). Rationale: A 10 °C/min heating rate is standard and provides a good balance between resolution and experimental time.

-

Data Analysis: Analyze the resulting thermogram. The onset temperature of the large endothermic peak is reported as the melting point. The peak area can be integrated to determine the heat of fusion.

-

3.2. Protocol: Crystalline Form Identification by Powder X-ray Diffraction (PXRD)

-

Objective: To obtain a unique "fingerprint" of the crystalline solid and confirm its phase purity.

-

Principle: When a beam of X-rays interacts with a crystalline material, it is diffracted in specific directions according to Bragg's Law. The resulting pattern of diffraction peaks is characteristic of a specific crystal lattice.

-

Methodology:

-

Sample Preparation: Gently grind a small amount (approx. 100 mg) of the sample with a mortar and pestle to ensure random crystal orientation. Pack the powder into a sample holder, ensuring a flat, level surface. Rationale: Random orientation is crucial to ensure that all possible diffraction planes are sampled, leading to an accurate pattern.

-

Instrument Setup: Mount the sample holder in the diffractometer.

-

Data Acquisition: Scan the sample over a defined 2θ range (e.g., 2° to 40°) using a specific X-ray source (typically Cu Kα). The step size and scan speed should be optimized for good signal-to-noise.

-

Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ) to reference patterns from databases or from previously characterized batches. The presence of sharp, well-defined peaks confirms crystallinity. The absence of unexpected peaks indicates high phase purity.

-

3.3. Protocol: Spectroscopic Identity Confirmation by FT-IR

-

Objective: To confirm the presence of key functional groups and the overall molecular structure.

-

Principle: Infrared radiation is absorbed by molecules at specific frequencies corresponding to the vibrations of their chemical bonds. An FT-IR spectrum provides a fingerprint based on these absorption bands.

-

Methodology:

-